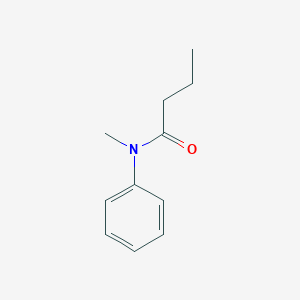

N-methyl-N-phenylbutanamide

Overview

Description

N-methyl-N-phenylbutanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-phenylbutanamide can be synthesized through the reaction of butyryl chloride with N-methylaniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butyryl chloride+N-methylaniline→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of dilute acids or bases, leading to the formation of butanoic acid and N-methylaniline.

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Hydrolysis: Butanoic acid and N-methylaniline.

Reduction: N-methylbutylamine.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

N-methyl-N-phenylbutanamide is utilized in various scientific research applications:

Chemistry: Used as a model compound to study amide bond formation and cleavage.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, although it is not widely used in clinical settings.

Industry: Employed in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets, primarily through hydrogen bonding and van der Waals forces. The carbonyl group can act as a hydrogen bond acceptor, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

- N-methyl-N-phenylacetamide

- N-methyl-N-phenylpropionamide

- N-methyl-N-phenylisobutyramide

Comparison: N-methyl-N-phenylbutanamide is unique due to its specific carbon chain length and the presence of both methyl and phenyl groups. Compared to its analogs, it may exhibit different physical properties such as boiling point and solubility, as well as varying reactivity in chemical reactions. The specific arrangement of atoms in this compound can also influence its interaction with biological targets, making it distinct in its applications and effects.

Biological Activity

N-methyl-N-phenylbutanamide, also referred to as 3-methyl-N-phenylbutanamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by a methyl group and a phenyl group attached to a butanamide backbone. Its molecular formula is , and it has been synthesized using various methods, including condensation reactions involving aniline and ketones or aldehydes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to inhibit viral replication in cell cultures significantly. For instance, compounds structurally similar to this compound demonstrated substantial antiviral activity against the NS1 protein of influenza viruses, which is crucial for viral replication and immune evasion. In particular, modifications to the amide bond have resulted in enhanced potency against viral targets while maintaining low toxicity in cell lines up to concentrations of 100 µM .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. It acts as a quorum sensing inhibitor (QSI), disrupting communication among bacterial populations that can lead to virulence. Specifically, analogs of this compound have shown effectiveness against Gram-negative bacteria by inhibiting bioluminescence in Vibrio harveyi, which is a model organism for studying quorum sensing .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Antiviral Mechanism : The compound inhibits the NS1 protein's function, which is essential for the virus's ability to evade host immune responses. By blocking this protein, this compound effectively reduces viral replication rates .

- Antibacterial Mechanism : As a QSI, it interferes with the signaling processes that bacteria use to coordinate their behavior, thereby reducing their pathogenicity and biofilm formation .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various pathogens:

- Influenza Virus : A study demonstrated that derivatives of this compound could reduce viral replication by over three orders of magnitude in vitro. This suggests that structural modifications could enhance its efficacy as an antiviral agent .

- Bacterial Infections : In experiments with Vibrio harveyi, this compound analogs inhibited bioluminescence production significantly, indicating their potential use in treating infections caused by bacteria that rely on quorum sensing for virulence .

Data Summary

Properties

IUPAC Name |

N-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-11(13)12(2)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPEEPVJGCERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278097 | |

| Record name | N-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42883-79-4 | |

| Record name | Butyranilide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.